2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl-

Description

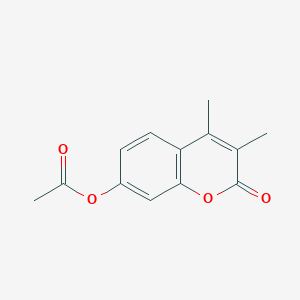

The compound 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- (hereafter referred to as 7-AcO-3,4-diMe coumarin) is a coumarin derivative characterized by a benzopyrone core with an acetyloxy group at position 7 and methyl groups at positions 3 and 4.

Properties

IUPAC Name |

(3,4-dimethyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7-8(2)13(15)17-12-6-10(16-9(3)14)4-5-11(7)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEGEDUUGOIOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357602 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64309-70-2 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the esterification of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted coumarins.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of fluorescent probes and sensors

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to induce apoptosis in cancer cells by interacting with tubulin and inhibiting its polymerization. This leads to cell cycle arrest and apoptosis . Additionally, coumarin-based compounds can act as fluorescent probes through mechanisms such as excited-state intramolecular proton transfer and photo-induced electron transfer .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 7-AcO-3,4-diMe coumarin with key analogs from the evidence:

Key Differences and Implications

Lipophilicity and Solubility :

- The 7-AcO-3,4-diMe coumarin is expected to have a higher logP than 7-Acetoxy-4-methylcoumarin due to the additional methyl group at position 3, increasing its hydrophobicity. This contrasts with hydroxyl-rich derivatives like compound 139 , which exhibit lower logP values and better aqueous solubility .

- Brominated analogs (e.g., 7-AcO-4-BrMe coumarin) show higher reactivity for further functionalization but lower stability .

Synthetic Accessibility :

- The synthesis of 7-AcO-3,4-diMe coumarin may involve alkylation at both positions 3 and 4, requiring careful control of reaction conditions to avoid over-substitution. This contrasts with the bromination of 4-methyl coumarins described in , where selective bromination is achieved using n-bromosuccinimide (NBS) and AIBN.

However, this could improve metabolic stability . Derivatives with hydroxyl groups (e.g., compound 139) are more prone to glucuronidation or sulfation in biological systems, whereas acetyloxy groups may resist such modifications .

Research Findings and Data

Structural Characterization of Analogous Compounds

- 7-Acetoxy-4-methylcoumarin : Characterized by a melting point of 149–150°C and IR peaks at 1650 cm⁻¹ (C=O stretch) and 1203 cm⁻¹ (C-O-C asymmetric stretch) .

- 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a): Used as a precursor for amine conjugates via nucleophilic addition reactions (e.g., with ethanolamine or 2-aminopyridine), yielding products with distinct melting points (171–175°C) and confirmed by NMR .

Experimental Data for Brominated Derivatives

- 7-AcO-4-BrMe coumarin : Synthesized via radical bromination of 7-Acetoxy-4-methylcoumarin using NBS and AIBN in CCl₄. The product serves as a key intermediate for quaternary ammonium derivatives, as demonstrated in .

Biological Activity

2H-1-Benzopyran-2-one, 7-(acetyloxy)-3,4-dimethyl- (CAS Number: 3993-45-1) is a coumarin derivative known for its diverse biological activities. This compound features a unique molecular structure that includes an acetyloxy group at the 7-position and two methyl groups at the 3 and 4 positions, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.296 g/mol |

| Density | 1.166 g/cm³ |

| Boiling Point | 419.8 °C at 760 mmHg |

| Flash Point | 211.9 °C |

| LogP | 3.0636 |

The compound's structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has indicated that coumarin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar coumarin compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The structure-activity relationship suggests that specific substitutions on the benzopyran ring enhance anticancer activity.

- IC50 Values :

Anti-inflammatory Effects

Coumarins are also noted for their anti-inflammatory properties. The ability of these compounds to inhibit tumor necrosis factor-alpha (TNF-α) has been documented, which is crucial for managing inflammatory diseases.

- Mechanism : The inhibition of TNF-α by coumarin derivatives has been linked to their ability to modulate signaling pathways involved in inflammation .

Antioxidant Activity

The antioxidant properties of coumarins contribute to their therapeutic potential by neutralizing free radicals and reducing oxidative stress in cells.

- Research Findings : Various studies have demonstrated that coumarins can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Study on Anticancer Activity

A study conducted by Zhao et al. highlighted the anticancer efficacy of novel coumarin derivatives against breast cancer cell lines. Among the compounds tested, a derivative with a similar structure to 2H-1-Benzopyran-2-one exhibited significant cytotoxicity with an IC50 value of 0.36 µM against MCF-7 cells .

Structure-Activity Relationship Analysis

Research exploring the SAR of coumarin derivatives has revealed that modifications at specific positions on the benzopyran ring can drastically affect biological activity. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(acetyloxy)-3,4-dimethyl-2H-1-benzopyran-2-one?

- Methodological Answer : The compound can be synthesized via bromination of its 4-methyl precursor using n-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions with azobisisobutyronitrile (AIBN) as a radical initiator. Post-reaction, purification is achieved via recrystallization from ethyl acetate . Alternative routes include DBU-catalyzed reactions of salicylic aldehydes with allenic esters, though this requires optimization for substituent compatibility .

Q. How can structural characterization be performed for this compound?

- Methodological Answer : Use and NMR to confirm substitution patterns (e.g., acetyloxy and methyl groups). For example, the acetyloxy group at C7 appears as a singlet near δ 2.36 ppm in NMR, while aromatic protons show splitting patterns consistent with coumarin scaffolds . Mass spectrometry (e.g., ESI-MS) provides molecular ion validation, with fragmentation patterns aiding in functional group identification .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on analogs, it may exhibit acute toxicity (oral, dermal) and irritant properties. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers away from oxidizing agents. Emergency procedures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations estimate properties like logP (partition coefficient) and dipole moments. Tools like Gaussian or COSMO-RS predict solubility and reactivity. For example, the boiling point (~629°C) and density (~1.38 g/cm³) can be modeled using group contribution methods . Validate predictions experimentally via DSC (melting point) and HPLC (logP).

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., MIC values in antimicrobial tests). Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., time-kill curves vs. broth microdilution). For instance, coumarin derivatives showed anti-tubercular activity in the MABA assay, but results should be cross-validated with cytotoxicity studies to exclude false positives .

Q. How can derivatization enhance its biological activity?

- Methodological Answer : Introduce substituents at C3 or C4 to modulate electron density. For example, bromination at C4 increases electrophilicity, improving antimicrobial potency. Alternatively, amino or methoxy groups at C6/C7 enhance solubility and target binding. Activity cliffs can be analyzed via QSAR models to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.